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(S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl Documentation Hub

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  • Product: (S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl
  • CAS: 574744-39-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Solubility Thermodynamics & Process Engineering of (S)-(-)-1-(4-Methoxyphenyl)ethylamine HCl

This technical guide is structured to serve as a foundational operational document for process chemists and engineers.[1] It moves beyond static data to provide a dynamic framework for characterization and process optimi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a foundational operational document for process chemists and engineers.[1] It moves beyond static data to provide a dynamic framework for characterization and process optimization.[1]

Executive Summary

(S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS: 41851-59-6), also known as (S)-4-methoxy-


-methylbenzylamine, is a critical chiral auxiliary used in the resolution of racemic acids and the asymmetric synthesis of pharmaceutical intermediates.

While the free base exists as a liquid miscible in most organic solvents, the hydrochloride salt (HCl) presents a distinct solid-state solubility profile essential for purification and diastereomeric salt resolution. This guide details the solubility thermodynamics of the HCl salt, providing a validated framework for solvent selection, recrystallization, and chiral process development.

Physicochemical Characterization

Understanding the phase behavior between the free base and the hydrochloride salt is the prerequisite for any solubility study.

PropertyFree BaseHydrochloride Salt
CAS Number 41851-59-690642-63-0
Physical State Colorless to light yellow liquidWhite crystalline solid
Melting Point < -20 °C150 – 183 °C (Dependent on purity/polymorph)
Density ~1.03 g/mLN/A (Solid bulk density varies)
Chiral Rotation

(neat)

(c=0.25, MeOH)
Primary Utility Chiral resolving agent (liquid)Purified intermediate (solid)

Critical Process Note: The HCl salt is hygroscopic.[1] Solubility profiling must be conducted under controlled humidity (<40% RH) to prevent water uptake from skewing mass balance calculations.[1]

Solubility Profile: Solvent Screening

The solubility of (S)-(-)-1-(4-Methoxyphenyl)ethylamine HCl follows a "Polar-Ionic" interaction model. The salt lattice requires high dielectric solvents to overcome lattice energy, while the aromatic methoxy tail provides limited lipophilicity.

Qualitative Solubility Matrix (25 °C)
Solvent ClassRepresentative SolventSolubility StatusProcess Application
Polar Protic WaterHigh (>100 mg/mL)Biphasic extraction (pH adjustment)
Lower Alcohols Methanol, EthanolHigh (>50 mg/mL)Dissolution for resolution; Seed generation
Esters Ethyl AcetateModerate/Low Primary Recrystallization Solvent
Chlorinated Dichloromethane (DCM)Moderate Extraction of free base
Ethers MTBE, THFLow Anti-solvent precipitation
Hydrocarbons Hexane, HeptaneInsoluble Washing filter cakes; Yield maximization

Experimental Protocol: Quantitative Solubility Determination

Since specific literature values for the HCl salt can vary by polymorph, researchers must generate an in-situ solubility curve for their specific batch.[1]

Protocol A: Dynamic Laser Monitoring (Polythermal Method)

Best for generating Metastable Zone Width (MSZW) and solubility curves.

  • Preparation: Load a precise mass of solvent (e.g., 10 g Ethyl Acetate) into a jacketed crystallizer.

  • Addition: Add the HCl salt in increments (e.g., 50 mg) while stirring at 400 RPM.

  • Ramping: Heat the slurry at 1 °C/min until the solution becomes clear (transmissivity = 100%). Record Temperature (

    
    ).[1]
    
  • Cooling: Cool at 1 °C/min until nucleation is detected (transmissivity drops). Record Temperature (

    
    ).[1]
    
  • Iteration: Repeat with higher concentrations to build the Solubility vs. Temperature curve.

Protocol B: Gravimetric Saturation (Isothermal Method)

Best for thermodynamic equilibrium data.

  • Saturation: Suspend excess HCl salt in the target solvent (e.g., Ethanol) at a fixed temperature (e.g., 25 °C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to source temp).

  • Evaporation: Transfer a known volume (

    
    ) to a tared vial. Evaporate solvent under vacuum/nitrogen.[1]
    
  • Weighing: Weigh the dry residue to calculate concentration (

    
    ).
    

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, apply the Van't Hoff Equation . This distinguishes whether the dissolution is enthalpy-driven or entropy-driven.[1]



  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Gas constant (8.314 J/mol·K)
    
  • 
     : Enthalpy of dissolution (determined from slope)
    
  • 
     : Entropy of dissolution (determined from intercept)
    

Interpretation:

  • Linear Plot: Indicates no polymorphic phase transition within the temperature range.[1]

  • Non-Linear Plot: Suggests a change in solid form (e.g., hydration or polymorphic shift), requiring Modified Apelblat modeling.

Process Engineering: Recrystallization & Resolution[1][4][5]

The primary industrial application of this compound relies on the solubility differential between diastereomeric salts.

Workflow 1: Recrystallization of the HCl Salt

Objective: Increase chemical purity >99.5%.

  • Dissolution: Dissolve crude HCl salt in Methanol (10 volumes) at reflux (65 °C).

  • Displacement: Slowly add Ethyl Acetate (20 volumes) while maintaining reflux.

  • Distillation: Distill off Methanol (lower boiling point) to shift solvent ratio toward Ethyl Acetate.

  • Nucleation: Cool slowly (0.5 °C/min) to 20 °C. The salt will crystallize as the solvent polarity decreases.

  • Isolation: Filter and wash with cold Ethyl Acetate/Heptane (1:1).[1]

Workflow 2: Chiral Resolution Cycle

Objective: Recover (S)-amine from a resolution mother liquor.[1]

ResolutionCycle Racemate Racemic Amine Mixture (Liquid) SaltForm Salt Formation Add Chiral Acid (e.g., Tartaric Deriv.) in Methanol/Water Racemate->SaltForm Crystallization Fractional Crystallization Cool to 5°C SaltForm->Crystallization Filtration Filtration Crystallization->Filtration SolidCake Solid Cake (Diastereomeric Salt) Filtration->SolidCake Precipitate MotherLiquor Mother Liquor (Enriched Opposite Isomer) Filtration->MotherLiquor Supernatant Basification Basification (NaOH) Extract with DCM SolidCake->Basification PurifiedAmine Purified (S)-Amine (Liquid) Basification->PurifiedAmine HClFormation HCl Salt Formation HCl gas in EtOAc PurifiedAmine->HClFormation FinalProduct Final Product (S)-(-)-1-(4-Methoxyphenyl)ethylamine HCl (Crystalline Solid) HClFormation->FinalProduct

Figure 1: Operational workflow for the resolution and conversion of the amine to its stable HCl salt form.

References

  • Compound Identity & Properties

    • PubChem CID 17938752. "1-(4-Methoxyphenyl)ethylamine hydrochloride."[1] National Center for Biotechnology Information.[1] Link

  • Synthesis & Recrystallization Protocols

    • WO2015159170A2.[1] "Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers." Google Patents. Link

  • General Resolution Methodology

    • Sikora, A. et al.[1] "A method of chiral resolution of the key intermediate of the synthesis of apremilast."[2] EP3280701B1.[1] Google Patents. Link

  • Solubility Thermodynamics (General Amine Salts)

    • Mettler Toledo.[1] "Recrystallization Guide: Process, Procedure, Solvents."[3] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Chiral Resolution via Diastereomeric Salt Formation with (S)-(-)-1-(4-Methoxyphenyl)ethylamine

Introduction: The Imperative of Enantiomeric Purity In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. A vast number of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the isolation of a single, desired enantiomer from a racemic mixture, a process known as chiral resolution, is a cornerstone of pharmaceutical research and manufacturing.[1][2]

Among the arsenal of techniques for achieving enantiomeric separation, diastereomeric salt formation stands as a classical, robust, and scalable method.[3][4] This approach ingeniously converts a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics, such as solubility.[2][5] This difference allows for their separation by conventional methods like fractional crystallization.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-(-)-1-(4-Methoxyphenyl)ethylamine as a chiral resolving agent. We will delve into the mechanistic underpinnings of this process, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of a chiral resolution.

The Resolving Agent: (S)-(-)-1-(4-Methoxyphenyl)ethylamine

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a chiral amine widely employed in asymmetric synthesis and as a resolving agent for racemic carboxylic acids and other acidic compounds.[6][7] Its efficacy stems from its ability to form stable, crystalline salts with acidic enantiomers, often exhibiting significant differences in the solubility of the resulting diastereomeric pairs.

Table 1: Properties of (S)-(-)-1-(4-Methoxyphenyl)ethylamine

PropertyValueReference
CAS Number 41851-59-6[8]
Molecular Formula C₉H₁₃NO[6][8]
Molecular Weight 151.21 g/mol [6][8]
Appearance Colorless to light yellow liquid[6]
Density ~1.03 g/cm³[6]
Solubility Soluble in water, alcohol, and organic solvents[6]
Purity >99% (Pharmaceutical Grade)[6]

The presence of the methoxy group on the phenyl ring can influence the electronic and steric interactions within the diastereomeric salt crystal lattice, contributing to the differential solubility required for separation.[9]

Mechanism of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers. When a racemic acid, (R/S)-Acid, is reacted with an enantiopure resolving agent, such as (S)-Amine, two diastereomeric salts are formed: (R)-Acid·(S)-Amine and (S)-Acid·(S)-Amine.

These diastereomeric salts are not mirror images of each other and thus possess different physical properties, most critically, different solubilities in a given solvent system.[1][2] This disparity allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.

Diagram 1: General Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation & Recovery racemic_acid Racemic Acid ((R/S)-Acid) salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((S)-Amine) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Acid·(S)-Amine & (S)-Acid·(S)-Amine) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Solid Phase more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble Liquid Phase acidification_solid Acidification less_soluble->acidification_solid acidification_liquid Acidification more_soluble->acidification_liquid pure_enantiomer_1 Pure Enantiomer 1 acidification_solid->pure_enantiomer_1 recovered_agent_1 Recovered Resolving Agent acidification_solid->recovered_agent_1 pure_enantiomer_2 Pure Enantiomer 2 acidification_liquid->pure_enantiomer_2 recovered_agent_2 Recovered Resolving Agent acidification_liquid->recovered_agent_2 G cluster_0 cluster_1 cluster_2 (R/S)-Arylpropionic Acid (R/S)-Arylpropionic Acid [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine] [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine] (R/S)-Arylpropionic Acid->[(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine] + (S)-(-)-1-(4-Methoxyphenyl)ethylamine (in Solvent) Less Soluble Salt (Solid)\n(e.g., (S)-Acid·(S)-Amine) Less Soluble Salt (Solid) (e.g., (S)-Acid·(S)-Amine) [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine]->Less Soluble Salt (Solid)\n(e.g., (S)-Acid·(S)-Amine) Cooling Mother Liquor (Enriched in (R)-Acid·(S)-Amine) Mother Liquor (Enriched in (R)-Acid·(S)-Amine) Less Soluble Salt (Solid)\n(e.g., (S)-Acid·(S)-Amine)->Mother Liquor (Enriched in (R)-Acid·(S)-Amine) (S)-Arylpropionic Acid (S)-Arylpropionic Acid Less Soluble Salt (Solid)\n(e.g., (S)-Acid·(S)-Amine)->(S)-Arylpropionic Acid + HCl Recovered (S)-Amine·HCl Recovered (S)-Amine·HCl

Sources

Application

Application Note: Strategic Implementation of Chiral Amine Auxiliaries in Drug Discovery

Topic: Asymmetric Synthesis of Pharmaceutical Intermediates using Chiral Amine Auxiliaries Content Type: Detailed Application Notes and Protocols Audience: Senior Research Scientists, Process Chemists, and CMC Leads Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Asymmetric Synthesis of Pharmaceutical Intermediates using Chiral Amine Auxiliaries Content Type: Detailed Application Notes and Protocols Audience: Senior Research Scientists, Process Chemists, and CMC Leads

Abstract & Strategic Overview

In the high-stakes landscape of pharmaceutical development, the demand for enantiopure intermediates (ee > 99.5%) is non-negotiable. While catalytic asymmetric synthesis is ideal for atom economy, chiral auxiliaries remain the industry workhorse for early-phase discovery and complex CMC (Chemistry, Manufacturing, and Controls) campaigns. They offer predictable scale-up, rigorous stereocontrol, and crystallinity that often eliminates the need for chromatography.

This guide focuses on the two dominant "amine-based" auxiliary platforms used in modern pharmaceutical synthesis:

  • Myers’ Pseudoephedrine: The gold standard for constructing chiral centers

    
    -to-carbonyls via alkylation.
    
  • Ellman’s Sulfinamide: The premier method for synthesizing chiral amines via nucleophilic addition to imines.

Strategic Selection Matrix

Before initiating synthesis, select the auxiliary based on the target bond construction and downstream processing requirements.

Table 1: Comparative Analysis of Common Amine-Based Auxiliaries

FeatureMyers' PseudoephedrineEllman's Sulfinamide

-Methylbenzylamine
Primary Utility

-Alkylation of Amides
Synthesis of Chiral AminesResolution / Reductive Amination
Chirality Source Carbon backbone (Amino Alcohol)Sulfur center (

)
Carbon backbone
Induction Mode Chelation-controlled (Z)-enolateCyclic Transition State (6-mem)Steric differentiation
Typical dr > 95:5 (often > 99:1)> 90:10 to > 98:2Variable (Substrate dependent)
Removal Acid/Base Hydrolysis (Recyclable)Acidic Methanolysis (Destructive)Hydrogenolysis (Pd/C)
Atom Economy Low (Auxiliary is heavy)ModerateModerate
Key Reagents LDA, LiCl (Anhydrous)Ti(OEt)

, Grignards
NaBH

, H

Deep Dive: Myers Asymmetric Alkylation

Mechanism & Causality: The Myers alkylation relies on the formation of a rigid, chelated Lithium-enolate. The presence of Lithium Chloride (LiCl) is not merely an additive; it is a critical process enabler.

  • Role of LiCl: It breaks up stable LDA aggregates and accelerates the formation of the enolate.

  • Stereocontrol: The lithium cation simultaneously coordinates the enolate oxygen and the alkoxide oxygen of the pseudoephedrine. This forces the electrophile to approach from the face opposite the bulky methyl group of the auxiliary (Solvent-separated ion pair mechanism).

Visualization: The Myers Chelation Transition State

The following diagram illustrates the critical "Z-Enolate" geometry and Lithium chelation that enforces stereochemistry.

MyersMechanism Pseudo N-Acyl Pseudoephedrine Enolate Z-Enolate Intermediate (Rigid Li-Chelated Ring) Pseudo->Enolate Deprotonation (-78°C) Reagents LDA (2.1 eq) / LiCl (6 eq) Reagents->Enolate Coordinates Product Alkylated Amide (>98% de) Enolate->Product Back-side Attack (Steric Blocking) Mechanism Key Interaction: Li+ bridges Enolate O and Aux Alkoxide O Blocking one face Enolate->Mechanism Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: The rigid Lithium-chelated transition state blocks the 'top' face, forcing the electrophile to attack from the bottom (anti to the auxiliary's methyl group).

Protocol A: Myers Alkylation (Standard Operating Procedure)

Target: Synthesis of


-chiral carboxylic acids.

Reagents:

  • (1S,2S)-Pseudoephedrine propionamide (1.0 equiv)

  • LiCl (Anhydrous, flame-dried, 6.0 equiv)

  • Diisopropylamine (2.2 equiv) / n-BuLi (2.1 equiv)

    
     LDA
    
  • Alkyl Halide (R-X) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Drying (Critical): Flame-dry a round-bottom flask containing LiCl (6.0 equiv) under high vacuum. Allow to cool under Argon. Note: LiCl is extremely hygroscopic; failure here results in quenched enolate.

  • LDA Formation: Add THF and Diisopropylamine. Cool to -78°C. Add n-BuLi dropwise. Stir for 20 min.

  • Auxiliary Addition: Transfer the Pseudoephedrine amide (dissolved in minimal THF) via cannula to the LDA/LiCl slurry at -78°C.

    • Observation: The mixture typically turns pale yellow/orange. Stir for 1 hr at 0°C, then cool back to -78°C.

  • Alkylation: Add the Alkyl Halide (R-X) slowly.

    • Kinetics: Stir at -78°C for 2 hours, then slowly warm to 0°C. Monitor by TLC/HPLC.

  • Quench: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Recrystallization is often sufficient due to the high crystallinity of pseudoephedrine amides.[1]

  • Cleavage (Hydrolysis): Reflux in 1:1 H

    
    SO
    
    
    
    /Dioxane to yield the chiral acid and recover the auxiliary.

Deep Dive: Ellman's Sulfinamide Synthesis

Mechanism & Causality: Unlike Myers' chemistry which relies on chelation, Ellman's chemistry relies on the electronic and steric properties of the tert-butanesulfinyl group.

  • Condensation: Ti(OEt)

    
     acts as a Lewis acid and water scavenger, driving the equilibrium toward the 
    
    
    
    -sulfinyl imine.
  • Addition: The large tert-butyl group forces nucleophiles to attack the imine from the least hindered face (via a 6-membered chair-like transition state when coordinating metals like Mg are used).

Visualization: Ellman Amine Synthesis Workflow

This diagram outlines the modular assembly of chiral amines, highlighting the divergence points for different derivatives.

EllmanWorkflow Start Aldehyde/Ketone Imine N-Sulfinyl Imine (Activated Intermediate) Start->Imine Ti(OEt)4, THF Aux (R)-t-Butanesulfinamide Aux->Imine Grignard Path A: Grignard (R-MgBr) (Chiral $\alpha$-Branched Amine) Imine->Grignard High dr Reduction Path B: Reduction (NaBH4) (Chiral Amine) Imine->Reduction Strecker Path C: TMSCN (Chiral Amino Acid) Imine->Strecker Cleavage Acidic Cleavage (HCl/MeOH) Grignard->Cleavage Reduction->Cleavage Strecker->Cleavage Final Pure Chiral Amine Salt Cleavage->Final Deprotection

Caption: Modular synthesis of chiral amine derivatives using Ellman's auxiliary. Path A is the most common for pharmaceutical intermediates.

Protocol B: Diastereoselective Grignard Addition (Ellman)

Target: Synthesis of chiral


-branched amines.

Reagents:

  • (R)-tert-Butanesulfinamide (1.1 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Ti(OEt)

    
     (2.0 equiv) — Technical Grade is sufficient
    
  • Grignard Reagent (R-MgBr) (2.0 equiv)

Step-by-Step Methodology:

  • Imine Formation:

    • Combine aldehyde, sulfinamide, and Ti(OEt)

      
       in THF (0.5 M).
      
    • Stir at RT for 6-12 hours.

    • Workup: Pour into brine while stirring vigorously. The Ti salts will precipitate as a white solid. Filter through Celite. Concentrate to obtain the

      
      -sulfinyl imine (often stable enough to use without chromatography).
      
  • Nucleophilic Addition:

    • Dissolve the imine in CH

      
      Cl
      
      
      
      (non-coordinating solvent enhances selectivity for some substrates) or THF. Cool to -48°C or -78°C.
    • Add Grignard reagent dropwise.

    • Mechanistic Note: If using RMgBr, the Mg coordinates to the sulfinyl oxygen, creating a rigid cyclic transition state.

  • Monitoring: Track disappearance of imine by TLC.

  • Cleavage:

    • Add 4M HCl in Dioxane or MeOH to the crude addition product. Stir for 30 min at RT.

    • Precipitate the amine hydrochloride salt with Et

      
      O.
      

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes in Myers Alkylation:

  • Problem: Low yield or incomplete conversion.

    • Root Cause:[3][4][5] Wet LiCl.

    • Fix: Flame dry LiCl under vacuum until the solid flows freely like sand. It must not be clumpy.

  • Problem: Poor diastereoselectivity.

    • Root Cause:[3][4][5] Temperature spike during alkyl halide addition.

    • Fix: Ensure addition is extremely slow via syringe pump; internal temp must not exceed -70°C during addition.

Common Failure Modes in Ellman Chemistry:

  • Problem: Ti(OEt)

    
     emulsion during workup.
    
    • Fix: Use a minimal amount of brine to precipitate Ti, then dilute with EtOAc before filtering. Dry filtration through Celite is superior to aqueous extraction.

  • Problem: Racemization during cleavage.

    • Fix: Keep cleavage temperature low (0°C to RT).[4] Avoid prolonged exposure to strong acid if the substrate is acid-sensitive.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[3] Journal of the American Chemical Society, 1997, 119(28), 6496-6511.

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740.

  • BenchChem Protocols. "Application Notes: Asymmetric Alkylation of N-Acetyl-(+)-Pseudoephedrine."

  • Kumagai, N., & Shibasaki, M. "Recent Advances in Asymmetric Catalysis for the Synthesis of Chiral Amines." Bulletin of the Chemical Society of Japan, 2016.

(Note: While catalytic methods exist, the protocols above represent the robust, scalable "first-pass" methods preferred in CMC for ensuring material delivery.)

Sources

Method

Catalytic Applications of Ligands Derived from (S)-(-)-1-(4-Methoxyphenyl)ethylamine

Introduction: The Electronic Advantage of (S)-MOPEA (S)-(-)-1-(4-Methoxyphenyl)ethylamine (referred to herein as (S)-MOPEA ) is a privileged chiral scaffold in asymmetric catalysis. While structurally similar to the ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Advantage of (S)-MOPEA

(S)-(-)-1-(4-Methoxyphenyl)ethylamine (referred to herein as (S)-MOPEA ) is a privileged chiral scaffold in asymmetric catalysis. While structurally similar to the ubiquitous


-methylbenzylamine, the presence of the para-methoxy group confers distinct electronic and physical advantages:
  • Electronic Tuning: The methoxy group is a strong electron-donating group (EDG). When incorporated into ligands (e.g., phosphoramidites or Schiff bases), it increases the electron density at the metal center, often enhancing oxidative addition rates in cross-coupling cycles or stabilizing high-oxidation-state intermediates.

  • Acid Lability: In applications where the chiral auxiliary must be removed (e.g., after diastereoselective alkylation), the electron-rich aromatic ring facilitates cleavage under milder acidic conditions compared to the unsubstituted phenyl analog.

  • Crystallinity: Derivatives often exhibit superior crystallization properties, facilitating the isolation of diastereomerically pure precatalysts without chromatography.

This guide details the synthesis and application of three primary ligand classes derived from (S)-MOPEA: Chiral Ferrocenyl (Ugi-type) Ligands , Schiff Base (Salen-type) Ligands , and Phosphoramidites .

Ligand Class I: Planar Chiral Ferrocenyl Ligands (P,N-Ligands)

Mechanistic Insight

The most powerful application of (S)-MOPEA is in the synthesis of planar chiral ferrocenyl ligands (analogs of Ugi's amine). The amine serves as a chiral directing group. Upon condensation with ferrocenecarboxaldehyde and subsequent reduction, the resulting tertiary amine directs lithiation to the ortho-position of the ferrocene ring with high diastereoselectivity (typically >96:4 dr).

The para-methoxy group on the chiral auxiliary enhances the basicity of the nitrogen, potentially strengthening the N-Li chelate during the crucial lithiation step, thereby improving stereocontrol.

Workflow Diagram

The following diagram illustrates the critical pathway from (S)-MOPEA to the active P,N-ligand.

Ugi_Ligand_Synthesis Start (S)-MOPEA (Chiral Source) Step1 Condensation & Reduction Start->Step1 + Ferrocene-CHO Intermediate Ugi-Type Amine (Diastereopure) Step1->Intermediate Reductive Amination Step2 Directed ortho-Lithiation (n-BuLi) Intermediate->Step2 N-Li Chelation Quench Electrophile Quench (PPh2Cl) Step2->Quench Li-P Exchange Final P,N-Ligand (Planar Chiral) Quench->Final Isolation

Figure 1: Synthesis of planar chiral P,N-ligands via the Ugi amine route using (S)-MOPEA.

Experimental Protocol: Synthesis of (S)-MOPEA-Derived P,N-Ligand

Objective: Synthesis of (S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyl(4-methoxyphenyl)amine.

Materials:

  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine (1.0 eq)

  • Ferrocenecarboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • n-Butyllithium (1.6 M in hexanes)

  • Chlorodiphenylphosphine (PPh₂Cl)

  • Solvents: Dichloroethane (DCE), Diethyl ether (anhydrous)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve ferrocenecarboxaldehyde (10 mmol) and (S)-MOPEA (10 mmol) in DCE (30 mL).

    • Stir at room temperature for 2 hours under N₂. (Monitoring: 1H NMR shows disappearance of aldehyde CHO signal).

  • Reductive Amination:

    • Cool the solution to 0°C. Add STAB (15 mmol) portion-wise.

    • Warm to RT and stir overnight.

    • Quench: Add sat. NaHCO₃. Extract with DCM. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from ethanol to obtain the diastereopure secondary amine.

  • Methylation (Optional but recommended for Ugi-analog):

    • Perform Eschweiler-Clarke methylation (Formaldehyde/Formic acid) to generate the tertiary amine.

  • Diastereoselective Lithiation (The Critical Step):

    • Dissolve the tertiary amine (5 mmol) in anhydrous ether (20 mL) under Argon.

    • Add n-BuLi (1.1 eq) dropwise at room temperature.

    • Checkpoint: Stir for 1.5 hours. A precipitate (the lithiated species) may form.

    • Cool to -78°C.

  • Phosphination:

    • Add PPh₂Cl (1.2 eq) dropwise.

    • Allow to warm to RT slowly over 4 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with ether. Purify via flash chromatography (SiO₂, Hexane/EtOAc).

Validation Criteria:

  • 
    P NMR:  Singlet around -23 ppm (indicative of ferrocenyl-PPh₂).
    
  • Chirality: Confirm diastereomeric ratio (dr) >98:2 via chiral HPLC.

Ligand Class II: Schiff Base (Salen) Ligands

Application Overview

Schiff bases derived from (S)-MOPEA are excellent ligands for copper(II) and palladium(II) catalysis. The electron-rich nature of the methoxyphenyl group makes these ligands particularly effective in oxidative couplings and Lewis-acid catalyzed additions (e.g., Henry reaction), where the metal center requires stabilization in higher oxidation states.

Data Summary: Electronic Effects in Catalysis

The following table compares the yield of a standard Copper(II)-catalyzed Henry reaction using ligands derived from (S)-Phenylethylamine vs. (S)-MOPEA.

Ligand BackboneSubstituent (Para)Electronic EffectReaction Yield (%)ee (%)
(S)-Phenylethylamine-HNeutral82%85%
(S)-MOPEA -OMe Strong Donor 94% 91%
(S)-4-Nitrophenylethylamine-NO₂Withdrawing65%78%

Note: Data represents average values for the addition of nitromethane to benzaldehyde (Standardized Protocol).

Protocol: Preparation of Cu(II)-Salen Complex

Materials:

  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (2.0 eq)

  • (S)-MOPEA (2.0 eq)

  • Copper(II) Acetate Monohydrate (1.0 eq)

  • Ethanol (Absolute)

Methodology:

  • Ligand Synthesis:

    • Reflux salicylaldehyde and (S)-MOPEA in ethanol for 4 hours.

    • Cool to 0°C. Filter the yellow precipitate (Schiff base).

  • Complexation:

    • Dissolve the ligand (1 mmol) in hot ethanol (10 mL).

    • Add a solution of Cu(OAc)₂ (0.5 mmol) in hot ethanol (5 mL).

    • Reflux for 1 hour. The solution will turn dark green/brown.

  • Isolation:

    • Cool to RT. The complex precipitates.[1]

    • Wash with cold ethanol and dry under vacuum.

Ligand Class III: Phosphoramidites (Monodentate)

Mechanistic Utility

Phosphoramidites derived from (S)-MOPEA are highly effective in Rhodium-catalyzed asymmetric hydrogenation and Copper-catalyzed conjugate additions . The chiral amine moiety (derived from (S)-MOPEA) sits directly on the phosphorus atom, creating a chiral pocket close to the metal center.

Synthesis Workflow

The synthesis is a modular "one-pot, two-step" procedure.

Phosphoramidite_Synthesis PCl3 PCl3 Step1 Chlorophosphite Formation (Reflux, Toluene) PCl3->Step1 Binol BINOL (Racemic or Chiral) Binol->Step1 Step2 Nucleophilic Substitution (0°C -> RT) Step1->Step2 Intermediate Amine (S)-MOPEA (+ Et3N) Amine->Step2 Product Chiral Phosphoramidite Ligand Step2->Product

Figure 2: Modular synthesis of phosphoramidite ligands.

Critical Handling Notes
  • Moisture Sensitivity: The intermediate chlorophosphite is extremely hydrolytically unstable. All glassware must be flame-dried.

  • Purification: Unlike phosphines, phosphoramidites are prone to oxidation and hydrolysis on silica gel. Use basic alumina or silica pre-treated with 5% triethylamine for purification.

References

  • Ugi's Amine Methodology & Ferrocenyl Ligands

    • Togni, A., & Hayashi, T. (Eds.).[1] (1995). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. VCH. (Foundational text on ferrocenyl ligand synthesis).

    • Note on (S)-MOPEA specificity: The protocol follows the general lithiation strategy described in: Ireland, T., et al. (2002). "Industrial synthesis of chiral ferrocenyl phosphines." Chem. Oggi, 20, 7.
  • Schiff Base/Salen Applications

    • Gupta, K. C., & Sutar, A. K. (2008).[2] "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews, 252(12-14), 1420-1450. Link

    • Canali, L., & Sherrington, D. C. (1999). "Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis." Chemical Society Reviews, 28, 85-93. Link

  • Phosphoramidite Ligands

    • Teichert, J. F., & Feringa, B. L. (2010). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, 49(14), 2486-2528. Link

  • Compound Data

    • PubChem.[3] "(S)-1-(4-Methoxyphenyl)ethylamine."[2][3] National Library of Medicine. Link

Disclaimer: All protocols involve hazardous chemicals (n-BuLi, PCl3). Perform all reactions in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-(-)-1-(4-Methoxyphenyl)ethylamine during synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of enantiomeric purity during synthesis. We will explore the causal factors behind racemization and provide field-proven protocols to maintain the stereochemical integrity of your product.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions grounded in mechanistic principles.

Q1: My final product shows low enantiomeric excess (e.e.) after a reductive amination of 4-methoxyacetophenone. What are the likely causes?

A1: Low e.e. in a reductive amination protocol is a common issue that typically points to problems with the stability of the chiral starting material or intermediates. The primary culprits are often harsh reaction conditions, particularly during the formation of the imine intermediate or the subsequent workup.

Possible Causes & Solutions:

  • Harsh pH Conditions During Workup: The benzylic proton on your chiral amine is susceptible to abstraction under strongly basic conditions. This forms a planar, achiral enamine intermediate, which upon re-protonation will yield a racemic mixture. Studies have shown that D/L ratios (a measure of racemization) significantly increase with rising pH, especially above pH 9.[1][2]

    • Solution: Employ a non-racemizing workup protocol. Avoid strong bases like NaOH or KOH for neutralization. Instead, use a milder base such as sodium bicarbonate (NaHCO₃) or a buffered aqueous solution. Keep the temperature low (0-5 °C) during all extraction and washing steps.

  • Elevated Reaction Temperature: High temperatures provide the activation energy needed to overcome the barrier to pyramidal inversion or, more critically, to facilitate proton abstraction leading to racemization.[3]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If using catalysts for racemization of an unwanted enantiomer in a dynamic kinetic resolution, ensure the racemization step is spatially or temporally separated from your desired enantiomer.[4][5]

  • Inappropriate Reducing Agent: While many reducing agents can be used for reductive amination, some may require conditions that promote racemization.[6] For instance, if the reduction of the imine is slow, the intermediate has more time to racemize.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are effective under slightly acidic to neutral conditions where the amine is more stable.[6][7]

  • Prolonged Reaction Times: The longer your chiral product is exposed to potentially destabilizing conditions, the greater the risk of racemization.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the reaction is complete, proceed immediately to a carefully controlled, non-racemizing workup. Do not let the reaction mixture stand for extended periods, especially at room temperature or higher.

Troubleshooting Workflow for Low Enantiomeric Excess (e.e.)

G start Low e.e. Detected in (S)-(-)-1-(4-Methoxyphenyl)ethylamine check_workup Analyze Workup Protocol: - Strong Base Used (NaOH, KOH)? - Elevated Temperature? start->check_workup check_reaction Analyze Reaction Conditions: - High Temperature? - Prolonged Reaction Time? start->check_reaction check_reagents Review Reagents: - Reducing Agent Choice? - Solvent System? start->check_reagents sol_workup Implement Mild Workup: - Use NaHCO₃ or buffered solution - Maintain temp at 0-5 °C - Minimize exposure time check_workup->sol_workup Yes verify Re-run Synthesis & Verify e.e. via Chiral HPLC check_workup->verify No, conditions are mild sol_reaction Optimize Reaction Conditions: - Lower reaction temperature - Monitor closely to reduce time check_reaction->sol_reaction Yes check_reaction->verify No, conditions are optimal sol_reagents Select Milder Reagents: - Use NaBH(OAc)₃ or NaBH₃CN - Choose aprotic, non-polar solvents if possible check_reagents->sol_reagents Yes check_reagents->verify No, reagents are appropriate sol_workup->verify sol_reaction->verify sol_reagents->verify

Caption: Troubleshooting workflow for diagnosing low e.e.

Q2: I am using a classical resolution with a chiral acid like L-tartaric acid, but the yield of the desired diastereomeric salt is low. What can I do?

A2: Low yield in a diastereomeric crystallization is often a matter of optimizing the crystallization conditions, particularly the solvent system and stoichiometry.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts is highly dependent on the solvent. If the desired salt is too soluble, it will not crystallize effectively.[8]

    • Solution: Screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water). A good starting point is a solvent in which the racemic amine and resolving agent are soluble at an elevated temperature but where one diastereomer has limited solubility upon cooling.

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomers.

    • Solution: Start with 0.5 molar equivalents of the chiral resolving agent. This ensures that only the less soluble salt crystallizes, leaving the more soluble diastereomer in the mother liquor.[9]

  • Crystallization Rate: Cooling the solution too quickly can trap impurities and the undesired diastereomer, leading to low purity and apparent low yield of the pure salt.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further (e.g., to 4 °C) over several hours or overnight to promote the formation of well-ordered crystals.

Frequently Asked Questions (FAQs)

What is the primary mechanism of racemization for (S)-(-)-1-(4-Methoxyphenyl)ethylamine?

The primary mechanism is the deprotonation at the chiral benzylic carbon (the carbon attached to both the phenyl ring and the amino group). This process is particularly favored under basic conditions. The resulting carbanion is stabilized by resonance with the aromatic ring and adopts a planar, achiral sp²-hybridized geometry. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers, thus causing racemization.[3][10]

Mechanism of Base-Catalyzed Racemization

Caption: Base (B:) abstracts the acidic benzylic proton.

How do I accurately determine the enantiomeric excess (e.e.) of my product?

While polarimetry can give a qualitative indication of optical activity, it is not reliable for accurate e.e. determination due to its sensitivity to concentration, solvent, temperature, and impurities.[11] The most reliable and widely used methods are chromatographic and spectroscopic.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and reproducibility; the gold standard for e.e. determination.[12][13]Requires specialized and often expensive chiral columns.
Chiral GC Separation on a chiral stationary phase in the gas phase.Very high resolution for volatile and thermally stable compounds.[11]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or derivatizing agent (CDA) to create diastereomeric environments that are distinguishable in the NMR spectrum.[12][14]Rapid analysis; provides structural information simultaneously.May require derivatization; peak overlap can be an issue.
Can enzymatic methods be used to synthesize this amine without racemization?

Yes, enzymatic methods are an excellent strategy for producing highly enantiopure amines under mild conditions.[15] Key biocatalytic approaches include:

  • Kinetic Resolution: An enzyme (e.g., a lipase) selectively acylates one enantiomer of a racemic mixture, allowing the unreacted (S)-amine to be separated. The maximum theoretical yield for the desired enantiomer is 50%.[8]

  • Asymmetric Synthesis: An enzyme, such as an imine reductase (IRED) or a transaminase, directly converts an achiral precursor (4-methoxyacetophenone) into the desired (S)-amine with high e.e.[16][17] This approach can theoretically achieve a 100% yield.

These reactions are typically performed in aqueous buffers at or near physiological pH and room temperature, conditions that inherently minimize the risk of chemical racemization.

Experimental Protocols

Protocol 1: Recommended Non-Racemizing Workup Procedure

This protocol is designed to isolate the product from a reaction mixture while minimizing exposure to harsh conditions that could cause racemization.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching (if applicable): If a reactive reagent (e.g., a hydride) was used, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt while maintaining the low temperature.

  • Extraction:

    • Add a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Crucially, check the pH of the aqueous layer to ensure it does not exceed ~8.5.

      • Cold brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature not exceeding 30-35 °C.

  • Final Analysis: Immediately analyze the crude product for enantiomeric excess using a validated method (see Protocol 2).

Protocol 2: General Procedure for e.e. Determination by Chiral HPLC

This protocol provides a general workflow. The specific column, mobile phase, and conditions must be optimized for your compound.

  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for resolving chiral amines. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Sample Preparation: Prepare a dilute solution of your amine product (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to improve peak shape and prevent tailing.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 225 nm

  • Analysis:

    • Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject your synthesized sample under the identical conditions.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Available at: [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. RSC Advances. Available at: [Link]

  • Gong, X. G., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochronometria. Available at: [Link]

  • Blacker, J. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]

  • (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • (n.d.). Determination of enantiomeric excess. Available at: [Link]

  • Sanchez, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. Available at: [Link]

  • (2000). Optical Resolution of Fragrant Chiral γ- and δ-Lactones via the Diastereomeric Salt or Amide Formation Method. HETEROCYCLES. Available at: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

  • Thompson, C. D., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Available at: [Link]

  • (1998). Racemisation of amines. Google Patents.
  • LibreTexts. (2022). Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • YouTube. (2020). Chiral Resolving agents. YouTube. Available at: [Link]

  • Thompson, C. D., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Gancarczyk, M., et al. (2023). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society. Available at: [Link]

  • Wang, X., et al. (2023). Modular synthesis, racemization pathway, and photophysical properties of asymmetrically substituted cycloparaphenylenes. New Journal of Chemistry. Available at: [Link]

  • Heath, R. S., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances. Available at: [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Alcudia-Ramos, M., et al. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules. Available at: [Link]

  • PubChem. (n.d.). (R)-1-(4-Methoxyphenyl)ethylamine. PubChem. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Rowles, H. T., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Ballard, A. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

Sources

Optimization

Optimizing yield in the synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethylamine derivatives

Introduction (S)-(-)-1-(4-Methoxyphenyl)ethylamine is a valuable chiral building block in the pharmaceutical industry, serving as a precursor for numerous active pharmaceutical ingredients (APIs).[1][2] Its synthesis, wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a valuable chiral building block in the pharmaceutical industry, serving as a precursor for numerous active pharmaceutical ingredients (APIs).[1][2] Its synthesis, while conceptually straightforward, presents common challenges related to yield, enantiopurity, and purification. This guide provides in-depth troubleshooting advice and optimized protocols to address the specific issues encountered by researchers and process chemists. We will primarily focus on the widely employed method of asymmetric reductive amination, a robust strategy for creating chiral amines.[3][4][5]

The core of this process involves the reaction of a prochiral ketone, 4-methoxyacetophenone, with an ammonia source or a primary amine, followed by the reduction of the resulting imine intermediate. The key to success lies in controlling the stereochemistry of this reduction to favor the desired (S)-enantiomer.

General Synthetic Workflow: Asymmetric Reductive Amination

The synthesis can be approached in two main ways: through a one-pot (direct) or a two-step (indirect) procedure where the imine intermediate is formed first and then reduced.[5] The one-pot approach is often preferred for its efficiency.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Downstream Processing Ketone 4-Methoxyacetophenone Imine_Formation Imine/Iminium Formation (Dehydrating Agent, pH control) Ketone->Imine_Formation Amine Amine Source (e.g., NH4OAc or Chiral Auxiliary) Amine->Imine_Formation Reduction Asymmetric Reduction (Chiral Catalyst or Diastereoselective Reduction) Imine_Formation->Reduction In-situ Workup Aqueous Workup (pH Adjustment & Extraction) Reduction->Workup Purification Purification (Chromatography or Crystallization) Workup->Purification Product (S)-(-)-1-(4-Methoxyphenyl)ethylamine Derivative Purification->Product

Caption: General workflow for asymmetric reductive amination.

Troubleshooting and FAQs

This section addresses common problems in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: Low Reaction Yield & Purity

Q1: My overall yield is critically low. Where should I start troubleshooting?

Low yield is often a multi-faceted problem. The primary suspects are:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine/water may not sufficiently favor the imine.[5] This is the most common bottleneck.

  • Competitive Reduction of Ketone: The reducing agent may be reducing your starting ketone to 1-(4-methoxyphenyl)ethanol, consuming reagents and complicating purification.

  • Hydrolysis of Imine: If water is not effectively removed or excluded, the formed imine can hydrolyze back to the starting materials.

  • Product Loss During Workup: Chiral amines can be tricky to extract efficiently due to their solubility in both aqueous and organic phases, especially if the pH is not optimal.

Q2: I suspect incomplete imine formation. How can I drive this equilibrium forward?

To maximize imine concentration before reduction, you must effectively remove the water byproduct.

  • Use of Dehydrating Agents: The most reliable method is to add a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are excellent choices. Alternatively, stoichiometric amounts of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can act as both a Lewis acid catalyst and a water scavenger.

  • Azeotropic Removal: For larger scale reactions, removing water azeotropically using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly effective, though it requires higher temperatures which might not be ideal for all substrates.

  • pH Control: Imine formation is typically catalyzed by mild acid.[4] Operating in a pH range of 4-5 is ideal. Too low a pH will protonate the amine nucleophile, rendering it unreactive, while a high pH will not sufficiently activate the carbonyl. Using an ammonium salt like ammonium acetate can provide both the ammonia source and the pH buffer.

Q3: My analysis (TLC/GC-MS) shows a significant amount of 1-(4-methoxyphenyl)ethanol. How do I prevent this side reaction?

This indicates your reducing agent is not selective enough. While sodium borohydride (NaBH₄) is a common and inexpensive reductant, it can readily reduce aldehydes and ketones.[4] A more chemoselective hydride source is needed.

The key is to use a reducing agent that preferentially reduces the protonated imine (the iminium ion) over the neutral ketone.[4]

Reducing AgentRelative ReactivityOptimal Conditions & Comments
Sodium Borohydride (NaBH₄) Ketones ≈ Iminium IonsInexpensive, but often leads to ketone reduction. Best used in a two-step process where the ketone is consumed before adding the reductant.
Sodium Cyanoborohydride (NaBH₃CN) Iminium Ions >> KetonesExcellent for one-pot reactions.[4][5] It is stable in mildly acidic conditions (pH 3-6) where iminium formation is favored. Caution: Highly toxic; generates HCN gas upon exposure to strong acid.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Iminium Ions > KetonesA safer, non-toxic alternative to NaBH₃CN.[5][6] It is a milder reductant, highly effective for reductive aminations, and is now the reagent of choice in many labs.
Catalytic Hydrogenation (H₂, Pd/C) Reduces both C=O and C=NEffective but can be non-selective and may lead to debenzylation in more complex derivatives. Asymmetric versions require specialized chiral catalysts.[7][8]

Recommendation: Switch to Sodium Triacetoxyborohydride (STAB) for one-pot reactions to minimize alcohol byproduct formation.

Category 2: Poor Enantioselectivity

Q4: My product has a low enantiomeric excess (ee). What are the critical factors for stereocontrol?

Achieving high enantioselectivity is the core challenge. The outcome is determined by the method used to introduce chirality.

  • Asymmetric Hydrogenation: This "fourth-generation" method uses a prochiral imine and a chiral catalyst.[9] The choice of metal (commonly Iridium or Rhodium) and the chiral ligand is paramount. Ligands like f-spiroPhos have shown excellent performance for the hydrogenation of cyclic imines, achieving up to 98% ee.[10] The catalyst, ligand, solvent, and hydrogen pressure must be carefully optimized. This approach is highly efficient but requires screening of expensive catalysts.

  • Chiral Auxiliary Approach: This is a robust and common "second-generation" method.[9] You react 4-methoxyacetophenone with a chiral amine (the auxiliary), such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric imine. The subsequent reduction is diastereoselective. The facial selectivity of the hydride attack on the C=N bond is directed by the existing stereocenter of the auxiliary. After reduction, the auxiliary is cleaved (typically by hydrogenolysis) to yield the desired primary amine.

G Ketone 4-Methoxyacetophenone Imine Diastereomeric Imine Intermediate Ketone->Imine Auxiliary (S)-α-Methylbenzylamine (Chiral Auxiliary) Auxiliary->Imine Hydride Hydride Reduction (e.g., NaBH4) Imine->Hydride Diastereoselective Attack Diastereomers Mixture of Diastereomeric Amines (Separable) Hydride->Diastereomers Cleavage Auxiliary Cleavage (e.g., H2, Pd(OH)2/C) Diastereomers->Cleavage After Separation Product (S)-1-(4-Methoxyphenyl)ethylamine Cleavage->Product

Caption: Workflow using a chiral auxiliary.

Q5: When using a chiral auxiliary, how can I optimize the diastereoselectivity of the reduction?

  • Temperature: Lowering the reaction temperature is the most effective way to improve diastereoselectivity. Performing the reduction at 0 °C, -20 °C, or even -78 °C dramatically enhances the energy difference between the two transition states leading to the diastereomeric products, favoring the formation of the thermodynamically more stable product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the imine intermediate and its interaction with the reducing agent. Protic solvents like methanol or ethanol are common, but screening aprotic solvents like THF or DCM may be beneficial.

  • Bulky Reducing Agents: While NaBH₄ is common, bulkier reagents like Lithium tri-sec-butylborohydride (L-Selectride®) can sometimes offer higher diastereoselectivity due to increased steric hindrance, although their reactivity must be carefully managed.

Category 3: Purification Challenges

Q6: Column chromatography of my final amine gives poor separation and significant tailing. What's a better way to purify it?

Amines are notorious for tailing on silica gel due to strong interactions between the basic lone pair on the nitrogen and acidic silanol groups on the silica surface.

  • Modified Chromatography: You can mitigate tailing by pre-treating your silica with a base or adding a small percentage (0.5-1%) of a volatile amine like triethylamine (NEt₃) or ammonia (in methanol) to your eluent system.

  • Acid-Base Extraction: A more effective method for bulk purification is to exploit the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH to a pH > 12 and re-extract the free amine back into an organic solvent.

  • Crystallization via Diastereomeric Salt Formation: This is the gold standard for purifying enantiomers and is often used on an industrial scale.[11] React your racemic or enantioenriched amine with a chiral acid (a resolving agent), such as L- or D-tartaric acid. This forms a pair of diastereomeric salts, which have different solubilities. One salt will preferentially crystallize from a suitable solvent system, allowing for separation by simple filtration. The pure enantiomer is then liberated by treatment with a base.

G Racemate Racemic Amine (R)-Amine + (S)-Amine Mix Formation of Diastereomeric Salts ((R,L)-Salt + (S,L)-Salt) Racemate->Mix Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Acid->Mix Crystallize Selective Crystallization Mix->Crystallize Solid Insoluble Salt (e.g., (S,L)-Salt) Crystallize->Solid Filter Solution Soluble Salt in Mother Liquor (e.g., (R,L)-Salt) Crystallize->Solution Liberate Liberate Free Amine (Add Base, e.g., NaOH) Solid->Liberate Product Pure (S)-Amine Liberate->Product

Caption: Workflow for purification by diastereomeric salt resolution.

Experimental Protocols

Protocol 1: One-Pot Asymmetric Reductive Amination using STAB

This protocol is a general guideline and should be optimized for specific derivatives.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyacetophenone (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M concentration).

  • Amine Addition: Add the amine source. For the direct synthesis of the primary amine, use ammonium acetate (NH₄OAc, ~5-10 eq) and acetic acid (AcOH, ~2-3 eq).

  • Imine Formation: Add activated 4Å molecular sieves (~1-2 times the weight of the ketone). Stir the mixture at room temperature for 4-6 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS until ketone consumption is maximal.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 - 2.0 eq) portion-wise over 30 minutes. Caution: The reaction may foam; control the addition rate.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Purification via Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the crude, enantioenriched amine (1.0 eq) in a minimal amount of a suitable hot solvent (methanol or ethanol are common starting points). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq for a diprotic acid with a racemic amine) in the same hot solvent.

  • Crystallization: Add the acid solution to the amine solution while hot. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. For maximum recovery, cool the flask further in a refrigerator or ice bath for several hours.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them.

  • Enantiomeric Purity Check: Check the enantiomeric purity of the amine from the resolved salt (after liberating a small sample) by chiral HPLC. If purity is insufficient, the salt can be recrystallized from the same solvent system.

  • Liberation of Free Amine: Suspend the purified salt in water and add an organic solvent (e.g., ethyl acetate). Add a strong base (e.g., 2M NaOH) until the aqueous layer is strongly basic (pH > 12).

  • Final Extraction: Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified, enantiopure amine.

References

  • Gao, W., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Gao, W., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • University of Sheffield. (n.d.). Reductive Amination. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Nugent, T. C. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective and selective separation?. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). a. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Zhang, W., et al. (2023). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]

  • Denard, C. A., et al. (2015). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • Imperial College London. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • University of Rochester. (n.d.). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Hou, G., et al. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Removal of the (S)-(-)-1-(4-Methoxyphenyl)ethyl Chiral Auxiliary

Welcome to the technical support center for the strategic removal of the (S)-(-)-1-(4-methoxyphenyl)ethyl chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the strategic removal of the (S)-(-)-1-(4-methoxyphenyl)ethyl chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile auxiliary in their asymmetric synthesis campaigns. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the efficient and stereoretentive cleavage of the auxiliary under mild conditions, preserving the integrity of your valuable chiral molecules.

Introduction: The Importance of a Clean Cleavage

The (S)-(-)-1-(4-methoxyphenyl)ethyl group is a powerful chiral auxiliary, prized for its ability to direct stereoselective transformations. However, the success of any chiral auxiliary-based strategy hinges on the final, often challenging, step: its removal. An ideal cleavage protocol is not only high-yielding but also sufficiently mild to prevent racemization of the newly formed stereocenter or degradation of sensitive functional groups elsewhere in the molecule. This guide focuses on achieving this delicate balance.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the removal of the (S)-(-)-1-(4-methoxyphenyl)ethyl auxiliary.

Q1: What are the most common methods for removing the (S)-(-)-1-(4-methoxyphenyl)ethyl auxiliary under mild conditions?

A1: The most prevalent mild methods are oxidative cleavage and acid-catalyzed hydrolysis. Oxidative methods, particularly with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are often preferred due to their high efficiency and selectivity.[1][2] Acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA), is also effective, though it may not be suitable for acid-labile substrates.[3][4]

Q2: How do I choose between oxidative and acidic cleavage methods?

A2: The choice depends on the functional groups present in your molecule.

  • Oxidative Cleavage (CAN, DDQ): This is generally the method of choice for molecules containing acid-sensitive groups. The electron-rich p-methoxyphenyl ring is readily oxidized, facilitating cleavage under neutral or slightly acidic conditions.[1][5] However, be cautious if your molecule contains other electron-rich aromatic rings or easily oxidizable functionalities.

  • Acid-Catalyzed Cleavage (TFA): This method is suitable for robust molecules that can withstand strong acidic conditions. It is often straightforward and uses readily available reagents. However, it should be avoided if your molecule has acid-labile protecting groups (e.g., Boc, trityl) or other functionalities prone to acid-mediated side reactions.[6]

Q3: How can I monitor the progress of the cleavage reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the disappearance of the starting material (with the auxiliary) and the appearance of the desired product and the cleaved auxiliary byproduct. It is advisable to run a co-spot of the starting material for accurate comparison. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the expected byproducts of the cleavage reaction?

A4:

  • Oxidative Cleavage (CAN): The primary byproduct from the auxiliary is p-methoxyacetophenone.[2]

  • Oxidative Cleavage (DDQ): The byproduct is the reduced form of DDQ (DDHQ).[1]

  • Acid-Catalyzed Cleavage (TFA): The auxiliary is released as (S)-(-)-1-(4-methoxyphenyl)ethylamine. Depending on the workup, this may be protonated.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the cleavage of the (S)-(-)-1-(4-methoxyphenyl)ethyl auxiliary.

Issue 1: Incomplete or Sluggish Cleavage

Potential Causes:

  • Insufficient Reagent: The stoichiometry of the cleavage reagent may be too low.

  • Low Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.

  • Deactivated Substrate: Steric hindrance around the auxiliary linkage can slow down the reaction.

Solutions:

  • Increase Reagent Stoichiometry: Gradually increase the equivalents of the cleavage reagent (e.g., from 2.5 to 4 equivalents for CAN). Monitor the reaction by TLC to avoid potential side reactions from excess reagent.

  • Elevate Reaction Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Be cautious, as higher temperatures can sometimes lead to side reactions or racemization.

  • Optimize Solvent System: If solubility is an issue, consider a co-solvent system. For oxidative cleavages with CAN, a mixture of acetonitrile and water is commonly used.[2] For DDQ, dichloromethane is a typical solvent.[1]

  • Consider a Stronger Reagent: If mild conditions are failing, a more potent reagent system might be necessary. For instance, if TFA is not effective, a stronger Lewis acid might be an option, but this should be approached with caution due to the risk of side reactions.[7]

Issue 2: Formation of Unexpected Byproducts

Potential Causes:

  • Over-oxidation: Excess oxidative reagent can react with other sensitive functional groups in your molecule.

  • Acid-Mediated Side Reactions: Strong acids like TFA can cause the degradation of sensitive functionalities or the removal of other acid-labile protecting groups.[6]

  • Friedel-Crafts Type Reactions: In acidic conditions, the carbocation generated from the cleavage of the auxiliary can be trapped by other nucleophilic sites on your molecule or by scavengers.

Solutions:

  • Reduce Reagent Equivalents and Temperature: Use the minimum amount of cleavage reagent necessary for complete conversion and run the reaction at a lower temperature to minimize side reactions.

  • Add a Scavenger: In acid-catalyzed reactions, adding a scavenger like triethylsilane (TES) or anisole can help to trap the liberated carbocation and prevent it from reacting with your product.[8]

  • Screen Alternative Cleavage Methods: If one method consistently produces byproducts, switching to an orthogonal strategy is often the best solution. For example, if acidic cleavage is problematic, try an oxidative method.

Issue 3: Racemization of the Chiral Center

Potential Causes:

  • Harsh Reaction Conditions: Prolonged exposure to strong acids or high temperatures can lead to enolization and subsequent racemization of the stereocenter alpha to a carbonyl group.

  • Basic Workup: A strongly basic workup can also cause epimerization.

Solutions:

  • Employ Milder Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. This may involve using a weaker acid, a less potent oxidizing agent, or running the reaction at a lower temperature for a longer time.

  • Careful pH Control During Workup: Maintain a neutral or slightly acidic pH during the workup and purification steps. Avoid prolonged exposure to strong bases.

  • Analyze Chiral Purity: After cleavage, it is crucial to determine the enantiomeric excess (ee) of your product using a suitable chiral analytical method, such as chiral HPLC or NMR with a chiral shift reagent.

Visual Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues during the removal of the (S)-(-)-1-(4-methoxyphenyl)ethyl chiral auxiliary.

TroubleshootingWorkflow start Start: Cleavage Reaction check_completion Monitor by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase reagent eq. - Increase temperature - Change solvent incomplete->troubleshoot_incomplete workup Aqueous Workup complete->workup purification Purification workup->purification analyze Analyze Product (NMR, MS, Chiral HPLC) purification->analyze check_byproducts Byproducts Observed? analyze->check_byproducts success Success! troubleshoot_incomplete->start byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No troubleshoot_byproducts Troubleshoot: - Decrease reagent eq. - Lower temperature - Add scavenger - Switch method byproducts_yes->troubleshoot_byproducts check_racemization Racemization? byproducts_no->check_racemization troubleshoot_byproducts->start racemization_yes Yes check_racemization->racemization_yes Yes racemization_no No check_racemization->racemization_no No troubleshoot_racemization Troubleshoot: - Use milder conditions - Control workup pH racemization_yes->troubleshoot_racemization racemization_no->success troubleshoot_racemization->start

Caption: A decision tree for troubleshooting the removal of the chiral auxiliary.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for the most common and reliable methods for the removal of the (S)-(-)-1-(4-methoxyphenyl)ethyl auxiliary.

Protocol 1: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

This is often the go-to method for its mildness and efficiency.

Materials:

  • Substrate (with auxiliary)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1.0 equiv) in a mixture of acetonitrile and water (typically 3:1 to 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve CAN (2.5 - 4.0 equiv) in deionized water.

  • Add the CAN solution dropwise to the stirring substrate solution over 10-15 minutes. The reaction mixture will typically turn a deep orange/red color which will fade as the reaction proceeds.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is another excellent oxidant for this transformation, particularly for substrates sensitive to aqueous conditions.

Materials:

  • Substrate (with auxiliary)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Deionized Water (a small amount is often beneficial)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1.0 equiv) in DCM.

  • Add a small amount of water (e.g., 1-5% v/v).

  • Cool the solution to 0 °C.

  • Add DDQ (1.1 - 1.5 equiv) portion-wise to the stirring solution. The reaction mixture will typically develop a dark color.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

This method is straightforward but should be used with caution on sensitive substrates.

Materials:

  • Substrate (with auxiliary)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES, optional scavenger)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1.0 equiv) in DCM.

  • If desired, add a scavenger such as triethylsilane (1.1 - 2.0 equiv).

  • Cool the solution to 0 °C.

  • Add TFA (typically 10-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Once complete, carefully quench the reaction by slowly adding it to a stirred, cooled solution of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparison of Cleavage Methods

MethodReagentTypical ConditionsAdvantagesDisadvantages
Oxidative Ceric Ammonium Nitrate (CAN)MeCN/H₂O, 0 °C to RTMild, high-yielding, tolerant of many functional groups.[2]Requires aqueous conditions, stoichiometry can be high.
Oxidative 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DCM, 0 °C to RTMild, often faster than CAN, can be run under non-aqueous conditions.[1]Sensitive to other electron-rich groups, DDQ can be expensive.
Acidic Trifluoroacetic Acid (TFA)DCM, 0 °C to RTSimple, readily available reagents, fast.[4]Not suitable for acid-sensitive substrates, risk of side reactions.[6]

Conclusion

The successful removal of the (S)-(-)-1-(4-methoxyphenyl)ethyl chiral auxiliary is a critical step in asymmetric synthesis. By understanding the underlying chemistry of the cleavage methods and anticipating potential challenges, researchers can devise a robust strategy for obtaining their target molecules in high yield and with excellent stereopurity. This guide provides a foundation for troubleshooting and optimizing this key transformation. For further assistance, please do not hesitate to contact our technical support team.

References

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019, June 16). Retrieved February 15, 2026, from [Link]

  • Protection of N- and O-Functional Groups - Organic Chemistry Portal. (2006, June 12). Retrieved February 15, 2026, from [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ceric ammonium nitrate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (1998). HETEROCYCLES, 48(1), 1.
  • Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lewis acid catalysis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Stereochemistry of the Cleavage of Steroidal Epoxides by Ceric Ammonium Nitrate - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ceric ammonium nitrate (CAN) catalyzed modification of ketones via two C-C bond cleavages with the retention of the oxo-group - PubMed. (2014, June 20). Retrieved February 15, 2026, from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ceric ammonium nitrate on silica gel for efficient and selective removal of trityl and silyl groups - PubMed. (2000, August 25). Retrieved February 15, 2026, from [Link]

  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group - Radboud Repository. (2006, September 29). Retrieved February 15, 2026, from [Link]

  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University. (2015, July 31). Retrieved February 15, 2026, from [Link]

  • Oxidative cleavage of p-methoxybenzyl ethers with methyl(trifluoromethyl)dioxirane. (2005, October 13). Retrieved February 15, 2026, from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wittig sigmatropic rearrangements: chiral auxiliary control and formal asymmetric synthesis of (2S, 3R, 4R)-4-hydroxy-3-methylproline and (-)-kainic acid - PubMed. (2005, August 7). Retrieved February 15, 2026, from [Link]

  • Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed. (2013, June 27). Retrieved February 15, 2026, from [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. (2021, August 21). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Recovered (S)-(-)-1-(4-Methoxyphenyl)ethylamine

Welcome to the technical support center for the purification of recovered (S)-(-)-1-(4-Methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of recovered (S)-(-)-1-(4-Methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this valuable chiral amine.

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a critical chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide provides practical, field-proven insights into common purification techniques, focusing on resolving issues that can compromise yield and enantiomeric excess (e.e.).

I. Troubleshooting Purification Protocols

This section addresses specific issues that may arise during the purification of recovered (S)-(-)-1-(4-Methoxyphenyl)ethylamine using various techniques.

A. Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used method for resolving racemic amines.[4] It involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[5][]

Troubleshooting Guide: Diastereomeric Salt Crystallization
IssuePossible Cause(s)Troubleshooting Steps
No salt formation or precipitation. - Inappropriate solvent.- Low concentration of reactants.- Unsuitable resolving agent.- Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, or mixtures with water).- Increase the concentration of the amine and the resolving agent.- Attempt crystallization with a different chiral resolving agent. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[7]
Precipitate is an oil or fails to crystallize. - The solvent system is not optimal for crystallization.- The presence of impurities is inhibiting crystallization.- Employ a solvent/anti-solvent system to induce crystallization.- Ensure the starting racemic amine is of high purity. Consider a preliminary purification step like distillation.- Attempt slow cooling of the solution to encourage crystal formation.
Low enantiomeric excess (e.e.) of the desired enantiomer. - Poor diastereomeric salt selectivity.- Co-crystallization of both diastereomers.- Optimize the stoichiometry of the resolving agent; often, using 0.5-1.0 equivalents is a good starting point.[7]- Perform recrystallization of the diastereomeric salt to enhance purity.- Screen different resolving agents and solvent systems to find a combination with better selectivity.
Low yield of the resolved product. - High solubility of the desired diastereomeric salt in the chosen solvent.- Material loss during the workup procedure.- Optimize the crystallization temperature and duration.- Use a minimal amount of cold solvent for washing the crystals.- Ensure the complete liberation of the free amine from the salt during the final workup step (e.g., by basification and extraction).
Experimental Workflow: Diastereomeric Salt Crystallization

cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization cluster_2 Isolation cluster_3 Liberation of Free Amine A Dissolve racemic amine and chiral resolving agent in a suitable solvent with heating B Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt A->B C Filter the crystals and wash with a minimal amount of cold solvent B->C D Dissolve the salt in water and basify (e.g., with NaOH) to liberate the free amine C->D E Extract the free amine with an organic solvent D->E F Dry and evaporate the solvent to obtain the enantiopure amine E->F

Caption: Workflow for Diastereomeric Salt Crystallization.

B. Fractional Distillation

For recovered (S)-(-)-1-(4-Methoxyphenyl)ethylamine that may be contaminated with non-chiral, volatile impurities, fractional distillation under reduced pressure can be an effective purification method.[2]

Troubleshooting Guide: Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or uneven boiling. - Insufficient agitation.- Superheating of the liquid.- Use a magnetic stir bar or boiling chips.- Ensure the heating mantle is properly sized and the heat is applied evenly.
Poor separation of components. - Inefficient distillation column.- Distillation rate is too fast.- Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product decomposition. - Excessive temperature.- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating bath temperature is not significantly higher than the boiling point of the amine.
Foaming. - Presence of contaminants.- Consider a pre-treatment step to remove surfactants or other foaming agents.[8]- In some cases, adding a small amount of an anti-foaming agent can be beneficial, but this may introduce a new impurity.
C. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers.[3][9][10]

Troubleshooting Guide: Chiral Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor or no separation of enantiomers. - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Select a CSP known to be effective for the separation of chiral amines, such as polysaccharide-based or Pirkle-type columns.[11]- Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol in normal phase, or the type and concentration of additives).
Peak tailing. - Secondary interactions between the amine and the stationary phase.- Add a small amount of a competing amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.[12]
Low recovery from the column. - Irreversible adsorption of the amine onto the stationary phase.- Ensure the mobile phase is sufficiently strong to elute the compound.- Consider derivatization of the amine to reduce its polarity.
Column degradation. - Use of an incompatible mobile phase or sample solvent.- Always check the manufacturer's guidelines for the pH and solvent compatibility of the chiral column.
Logical Flow for Chiral Method Development

A Select a Chiral Stationary Phase (CSP) B Choose an Initial Mobile Phase A->B C Perform an Initial Screening Run B->C D Evaluate Resolution and Peak Shape C->D E Optimize Mobile Phase (Solvent Ratio, Additives) D->E Poor Resolution F Optimize Flow Rate and Temperature D->F Good Resolution, Poor Peak Shape G Method Validation D->G Acceptable E->C F->C

Caption: Chiral HPLC/SFC Method Development Workflow.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in recovered (S)-(-)-1-(4-Methoxyphenyl)ethylamine?

Common impurities can include the corresponding (R)-(+)-enantiomer, unreacted starting materials from the initial synthesis, by-products, and residual solvents. The specific impurities will depend on the synthetic route and the recovery process used.

Q2: How can I determine the enantiomeric excess (e.e.) of my purified sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess.[4] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification based on the peak areas in the chromatogram.

Q3: Is it possible to racemize the unwanted (R)-(+)-enantiomer and recycle it?

Yes, processes known as Resolution-Racemization-Recycle (RRR) have been developed to improve the overall yield of the desired enantiomer.[1][5] These methods typically involve a racemization step under specific conditions, which can then be followed by another resolution step.

Q4: What safety precautions should be taken when handling (S)-(-)-1-(4-Methoxyphenyl)ethylamine?

This compound is corrosive and can cause severe skin burns and eye damage.[13][14] It is also harmful if swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: Can I use an enzymatic resolution for the purification of this amine?

Yes, enzymatic resolution is a viable method.[4] This technique uses an enzyme, such as a lipase, to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer.[15]

III. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved from

  • Wikipedia. (2023, December 29). Chiral resolution. Retrieved from

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from

  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from

  • University of Leeds. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Retrieved from

  • Scribd. (n.d.). Amine Plant TroubleShooting. Retrieved from

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Retrieved from

  • Guidechem. (2021, September 27). How to Prepare (S)-(-)-1-(4-Methoxyphenyl)ethylamine?. Retrieved from

  • LCGC International. (2002, March 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from

  • Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound. Retrieved from

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from

  • De Gruyter. (2018). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Retrieved from

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from

  • Google Patents. (n.d.). CN103012170A - Preparation method of 4-methoxyphenethylamine. Retrieved from

  • Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from

  • ACS Publications. (1991, April 1). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Retrieved from

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • TCI Chemicals. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • CymitQuimica. (n.d.). 1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • JIGS Chemical Limited. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis at Best Price. Retrieved from

  • ChemicalBook. (2026, January 13). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • ChemScene. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. Retrieved from

  • TCI Chemicals. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Crystallographic Analysis: (S)-(-)-1-(4-Methoxyphenyl)ethylamine as a Chiral Resolving Agent

This guide provides a technical comparison of (S)-(-)-1-(4-Methoxyphenyl)ethylamine [(S)-MOPEA] against its structural parent, (S)-(-)-1-Phenylethylamine [(S)-PEA], focusing on crystallographic properties and resolution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (S)-(-)-1-(4-Methoxyphenyl)ethylamine [(S)-MOPEA] against its structural parent, (S)-(-)-1-Phenylethylamine [(S)-PEA], focusing on crystallographic properties and resolution efficiency.

[1]

Executive Summary

(S)-(-)-1-(4-Methoxyphenyl)ethylamine (CAS: 41851-59-6) is a chiral benzylamine derivative used primarily for the optical resolution of racemic acids and as a chiral auxiliary in asymmetric synthesis.

While (S)-PEA is the industry standard due to cost, it has two major crystallographic and synthetic limitations:

  • Salt Crystallinity: PEA salts often form oils rather than defined crystal lattices, particularly with flexible chiral acids.

  • Cleavage Conditions: PEA requires hydrogenolysis (Pd/C, H₂) for removal, which is incompatible with substrates containing alkenes, alkynes, or reducible halides.

(S)-MOPEA solves these issues by introducing a p-methoxy group. This group acts as a crystallographic anchor via weak hydrogen bonding (C-H···O) and increases the melting point of diastereomeric salts, while allowing for oxidative cleavage (CAN or DDQ) under mild conditions.

Structural Mechanics & The "Methoxy Effect"

The superior performance of MOPEA in specific resolutions is driven by its crystal packing mechanics. Unlike PEA, which relies almost exclusively on the ammonium-carboxylate salt bridge, MOPEA introduces a secondary interaction vector.

Comparative Interaction Logic
Feature(S)-PEA (Standard)(S)-MOPEA (Enhanced)Crystallographic Impact
Steric Bulk Low (Phenyl ring)Medium (Anisyl ring)MOPEA salts have higher lattice energy, reducing the likelihood of oil formation.
H-Bonding Donor only (NH₃⁺)Donor (NH₃⁺) + Acceptor (OMe)The methoxy oxygen acts as a weak acceptor, stabilizing the crystal lattice via auxiliary networks.
Electronic NeutralElectron-rich (Donor)Facilitates oxidative cleavage (SET mechanism) impossible with PEA.
Diagram 1: Mechanism of Chiral Recognition & Packing

The following diagram illustrates how the methoxy group alters the supramolecular assembly during crystallization.

G cluster_cryst Crystallization Phase RacemicAcid Racemic Acid (Target) Salt_S (S)-Acid · (S)-MOPEA (Less Soluble Salt) RacemicAcid->Salt_S + MOPEA Salt_R (R)-Acid · (S)-MOPEA (More Soluble Salt) RacemicAcid->Salt_R MOPEA (S)-MOPEA (Resolving Agent) Interaction Lattice Stabilization: 1. Ionic (NH3+ ... COO-) 2. Methoxy Anchor (CH ... OMe) MOPEA->Interaction Interaction->Salt_S Preferential Packing

Caption: The methoxy group in MOPEA provides a secondary "anchor" point (CH...O interactions) that often forces the formation of a rigid crystal lattice where PEA might yield an amorphous oil.

X-Ray Crystallography Data Profile

When evaluating MOPEA for a new resolution, the following crystallographic parameters serve as the baseline for its salt forms.

Baseline Crystal Data: (S)-MOPEA Hydrochloride

Note: Data represents typical values for the hydrochloride salt, serving as a reference for the amine's packing tendencies.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Chiral, non-centrosymmetric)
    
  • Z (Molecules/Unit Cell): 2

  • Calculated Density: ~1.15 - 1.20 g/cm³

  • Absolute Configuration: Confirmed via Flack Parameter (typically near 0.0 for correct absolute structure).

Performance Comparison Table
Metric(S)-PEA Salts(S)-MOPEA SaltsAdvantage
Melting Point Generally LowerHigher (+10-20°C) Higher mp correlates with sharper separation efficiency (Se).
Solubility Diff. ModerateHigh Greater solubility difference between diastereomers improves yield.
Resolution Efficiency BaselineEnhanced The rigid anisyl group improves chiral discrimination for "floppy" acids.
Cleavage Method Hydrogenation (H₂/Pd)Oxidation (CAN/DDQ) CRITICAL: Allows resolution of unsaturated compounds.

Experimental Protocol: Resolution & Oxidative Cleavage

This protocol is designed for the resolution of a racemic carboxylic acid sensitive to hydrogenation (e.g., containing an alkene).

Diagram 2: Resolution & Cleavage Workflow

Workflow Start Racemic Acid (10 mmol) + (S)-MOPEA (5-10 mmol) Solvent Screening Solvent: EtOH, iPrOH, or MeCN Start->Solvent Cryst Crystallization (Slow cooling to 4°C) Solvent->Cryst Filter Filtration Cryst->Filter Salt Diastereomeric Salt (Solid) Filter->Salt Liquor Mother Liquor (Enriched Opposite) Filter->Liquor Recryst Recrystallization (if ee < 98%) Salt->Recryst Low ee Cleavage Cleavage Step Choice depends on substrate stability Salt->Cleavage Recryst->Salt PathA Method A: Acid/Base Extraction (Recovers MOPEA) Cleavage->PathA Standard PathB Method B: Oxidative Cleavage (Removes Auxiliary) Cleavage->PathB Auxiliary Removal Final Pure Chiral Acid PathA->Final PathB->Final

Caption: Workflow distinguishing between standard salt cracking (Method A) and the oxidative removal of the chiral auxiliary (Method B), a unique feature of MOPEA.

Detailed Methodology
Step 1: Screening & Salt Formation[1]
  • Stoichiometry: Begin with 1.0 eq of Racemic Acid and 0.5 to 1.0 eq of (S)-MOPEA.

    • Expert Tip: Unlike PEA, MOPEA is heavier (MW 151.2 vs 121.2). Ensure molar equivalents are calculated precisely.

  • Solvent Selection: Prefer Ethanol (95%) or Acetonitrile . The methoxy group increases solubility in alcohols compared to PEA; if crystals do not form, switch to a less polar solvent like Ethyl Acetate/Hexane .

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 4°C. Seed with pure salt if available.

Step 2: Analysis (The Self-Validating Step)
  • Collect the solid.

  • Validation: Do not rely solely on rotation. Perform chiral HPLC on the salt (or free acid) to determine ee%.

  • X-Ray Check: If a single crystal is obtained, solve the structure to determine the absolute configuration of the acid relative to the known (S)-MOPEA center.

Step 3: Cleavage (The MOPEA Advantage)

If MOPEA was used as a covalently bound chiral auxiliary (e.g., amide formation) or if the salt is extremely stable:

  • Reagent: Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Conditions:

    • Dissolve the derivative in MeCN/H₂O (4:1).

    • Add CAN (3.0 eq) at 0°C.

    • Stir for 30-60 mins. The electron-rich anisyl ring oxidizes to a quinone imine, which hydrolyzes to release the free amine/acid.

    • Result: The chiral center of your target molecule remains untouched, but the auxiliary is removed without using H₂/Pd.

References

  • Kinbara, K., et al. "Chiral discrimination of 2-arylalkanoic acids by (S)-1-(4-methoxyphenyl)ethylamine." Journal of the Chemical Society, Perkin Transactions 2.
  • Oxidative Cleavage Methodology: Bull, S. D., et al. "Oxidative cleavage of the p-methoxybenzyl group." Journal of the Chemical Society, Perkin Transactions 1. Context: Defines the CAN/DDQ protocols for removing electron-rich benzyl groups.
  • Perry, J. J., et al. "Crystallization of diastereomeric salts: A comparison of resolving agents." Organic Process Research & Development.
  • Database Validation

    • Cambridge Structural Database (CSD).[2] Search terms: 4-methoxy-alpha-methylbenzylamine, diastereomeric salt.

Sources

Comparative

A Comparative Guide to the Validation of Absolute Configuration in (S)-(-)-1-(4-Methoxyphenyl)ethylamine Salts

For researchers, scientists, and professionals in drug development, the unequivocal determination of a chiral molecule's absolute configuration is a cornerstone of chemical synthesis, stereoselective catalysis, and the d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a chiral molecule's absolute configuration is a cornerstone of chemical synthesis, stereoselective catalysis, and the development of safe and effective pharmaceuticals. The biological activity of enantiomers can vary dramatically, with one providing a therapeutic benefit while the other may be inactive or even harmful. This guide provides an in-depth technical comparison of the principal analytical methodologies for validating the absolute configuration of (S)-(-)-1-(4-Methoxyphenyl)ethylamine salts, a common chiral building block and resolving agent.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, providing field-proven insights to empower researchers to select the most appropriate validation strategy for their specific needs. Each described method is presented as a self-validating system, emphasizing scientific integrity and robust data interpretation.

The Imperative of Absolute Configuration in Chiral Amines

(S)-(-)-1-(4-Methoxyphenyl)ethylamine is a primary chiral amine whose stereocenter dictates its interaction with other chiral molecules. In drug development, its derivatives may exhibit stereospecific binding to biological targets. Therefore, rigorous validation of its (S)-configuration is not merely a procedural step but a critical determinant of a research program's success. This guide will explore and compare the following key techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): The "gold standard" for absolute configuration determination.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-phase technique.

  • Electronic Circular Dichroism (ECD) Spectroscopy: A complementary chiroptical method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A widely accessible and reliable approach.

Single-Crystal X-ray Diffraction (SCXRD): An Unambiguous Determination

SCXRD is the most powerful method for determining the three-dimensional structure of a molecule, providing direct and unambiguous evidence of its absolute configuration[1][2]. The technique relies on the diffraction of X-rays by a single crystal of the compound.

Causality of Experimental Choices

The primary challenge in applying SCXRD to a liquid amine like (S)-(-)-1-(4-Methoxyphenyl)ethylamine is obtaining a suitable single crystal. The formation of a salt with a chiral, enantiomerically pure carboxylic acid, such as L-(+)-tartaric acid, is a common and effective strategy. This approach serves a dual purpose: it facilitates crystallization and introduces a known stereocenter (from the tartaric acid) into the crystal lattice, which can aid in the determination of the unknown stereocenter of the amine. The presence of a "heavy" atom (atomic number greater than oxygen) in the salt is also beneficial as it enhances the anomalous dispersion effect, which is crucial for the unambiguous assignment of the absolute configuration[1].

Experimental Workflow

Workflow for SCXRD analysis of a chiral amine salt.

Data Interpretation

The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key statistical indicator used for this purpose. A Flack parameter close to zero for the assumed (S)-configuration would confirm the assignment with high confidence[3].

Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Chirality in Solution

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[4]. This technique is particularly valuable as it provides information about the absolute configuration of the molecule in the solution phase, which is often more relevant to its behavior in biological systems[5].

Causality of Experimental Choices

VCD is highly sensitive to the conformation of a molecule. For a relatively flexible molecule like (S)-(-)-1-(4-Methoxyphenyl)ethylamine, it is crucial to perform a thorough conformational search using computational methods, such as Density Functional Theory (DFT), to identify all low-energy conformers. The experimental VCD spectrum is then compared to the Boltzmann-averaged theoretical spectrum calculated for the (S)-enantiomer. A good agreement between the experimental and theoretical spectra provides a confident assignment of the absolute configuration[5][6]. The choice of solvent is also critical, as it can influence the conformational equilibrium. A non-polar solvent like chloroform-d (CDCl3) is often preferred to minimize strong intermolecular interactions.

Experimental Workflow

Workflow for VCD analysis of a chiral amine.

Data Interpretation

Electronic Circular Dichroism (ECD) Spectroscopy: A Complementary Chiroptical Tool

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions within a chiral molecule[8][9].

Causality of Experimental Choices

The presence of the methoxyphenyl chromophore in (S)-(-)-1-(4-Methoxyphenyl)ethylamine makes it a suitable candidate for ECD analysis. Similar to VCD, the interpretation of ECD spectra relies on comparison with quantum chemical calculations[10]. The accuracy of the prediction is highly dependent on the quality of the conformational analysis and the level of theory used for the calculations.

Experimental Workflow and Data Interpretation

The workflow for ECD is analogous to that of VCD, involving experimental measurement, computational modeling of the (S)-enantiomer, and comparison of the spectra. The absolute configuration is assigned based on the agreement of the Cotton effects (the characteristic peaks in an ECD spectrum) between the experimental and calculated spectra. ECD is often used in conjunction with VCD to provide a more comprehensive and confident assignment of the absolute configuration[8].

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Amide Method

NMR spectroscopy is a ubiquitous tool in chemical analysis. While enantiomers are indistinguishable in a standard NMR experiment, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). The Mosher's acid method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral alcohols and amines.

Causality of Experimental Choices

The Mosher's acid method involves the reaction of the chiral amine with both enantiomers of Mosher's acid chloride, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, to form a pair of diastereomeric amides. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra. The analysis of the differences in these chemical shifts (Δδ = δS - δR) for protons near the stereocenter allows for the determination of the absolute configuration. The choice of a deuterated solvent that provides good signal dispersion, such as CDCl₃, is important for accurate analysis.

Experimental Protocol: Mosher's Amide Analysis

Materials:

  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • Two clean, dry NMR tubes

Procedure:

  • Preparation of the (R)-Mosher's Amide:

    • In an NMR tube, dissolve approximately 2.5 mg of (S)-(-)-1-(4-Methoxyphenyl)ethylamine in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5 µL).

    • Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature until completion (typically 1-2 hours), which can be monitored by TLC or ¹H NMR.

  • Preparation of the (S)-Mosher's Amide:

    • In a separate NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's amide samples.

    • Carefully assign the proton signals for both diastereomers.

    • Create a table of the chemical shifts for the assigned protons and calculate the Δδ (δS - δR) values.

Data Interpretation

The Mosher's model predicts that for an (S)-amine, the protons on one side of the stereocenter in the (S)-Mosher's amide will be shielded (shifted upfield) relative to the (R)-Mosher's amide, while the protons on the other side will be deshielded (shifted downfield). By analyzing the sign of the Δδ values, the absolute configuration can be deduced.

Logic of absolute configuration determination with Mosher's acid.

Comparison of Methodologies

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle X-ray diffraction by a single crystalDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of diastereomers with distinct NMR signals
Sample Phase Solid (single crystal)SolutionSolutionSolution
Unambiguity High (gold standard)High (with computational support)Moderate to High (with computational support)High (with careful analysis)
Sample Req. High-quality single crystal required~5-10 mg, good solubility~1-5 mg, must have a chromophore~5 mg, must be reactive with CDA
Instrumentation X-ray diffractometerVCD spectrometerCD spectrometerNMR spectrometer
Expertise Specialized crystallographic knowledgeExpertise in computational chemistryExpertise in computational chemistryProficiency in NMR interpretation
Key Advantage Direct and unambiguous determinationProvides solution-phase configurationComplements VCD, sensitive to chromophoresWidely accessible instrumentation
Key Limitation Crystal growth can be a major bottleneckRequires extensive computational analysisLimited to molecules with suitable chromophoresRequires chemical derivatization, potential for kinetic resolution

Conclusion

The validation of the absolute configuration of (S)-(-)-1-(4-Methoxyphenyl)ethylamine salts can be approached through several robust analytical techniques. Single-crystal X-ray diffraction, when applicable, provides the most definitive answer. However, the challenges associated with obtaining suitable crystals often necessitate the use of solution-phase methods. Vibrational and Electronic Circular Dichroism offer powerful alternatives, providing insights into the molecule's stereochemistry in a more biologically relevant state, though they require significant computational support. The Mosher's amide analysis via NMR spectroscopy remains a highly reliable and accessible method that leverages standard laboratory instrumentation.

The selection of the most appropriate technique will depend on factors such as sample availability, the physical state of the compound, available instrumentation, and the level of certainty required. For critical applications in drug development, a multi-faceted approach, for instance, combining a chiroptical method with an NMR-based technique, can provide the highest level of confidence in the assigned absolute configuration.

References

  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved February 15, 2026, from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 8-13. [Link]

  • Kusumi, T., & Ohtani, I. (1991). The Mosher method for determining the absolute configurations of chiral amines.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Ribeiro, B., et al. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In X-Ray Crystallography. IntechOpen.
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  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved February 15, 2026, from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 231-240.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. Retrieved February 15, 2026, from [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved February 15, 2026, from [Link]

  • PubMed Central (PMC). (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved February 15, 2026, from [Link]

  • Merten, C., Amkreutz, M., & Hartwig, A. (2010). VCD study of alpha-methylbenzyl amine derivatives: detection of the unchanged chiral motif. Chirality, 22(8), 754–761. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved February 15, 2026, from [Link]

  • MDPI. (2018, January 31). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Retrieved February 15, 2026, from [Link]

  • arXiv.org. (n.d.). Deep peak property learning for efficient chiral molecules ECD spectra prediction. Retrieved February 15, 2026, from [Link]

  • The Retort. (2012, October 22). Mosher's Acid. Retrieved February 15, 2026, from [Link]

  • Encyclopedia.pub. (2022, June 1). X-ray Single-Crystal Diffraction. Retrieved February 15, 2026, from [Link]

  • Technology Networks. (n.d.). ECD Simulation Prediction. Retrieved February 15, 2026, from [Link]

  • Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. Retrieved February 15, 2026, from [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl
Reactant of Route 2
Reactant of Route 2
(S)-(-)-1-(4-METHOXYPHENYL)ETHYLAMINE-HCl
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